

Spectroscopic Analysis of Methyl 3-amino-4-iodobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-amino-4-iodobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the analysis of **Methyl 3-amino-4-iodobenzoate** (CAS: 412947-54-7). This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure.

Note on Data Availability: As of the compilation of this guide, specific, verified spectroscopic datasets for **Methyl 3-amino-4-iodobenzoate** were not publicly available. The data presented below is for the closely related isomer, Methyl 4-amino-3-iodobenzoate (CAS: 19718-49-1), and is included for illustrative and comparative purposes. Researchers should acquire and verify data on their own samples of **Methyl 3-amino-4-iodobenzoate**.

Spectroscopic Data Summary (for Methyl 4-amino-3-iodobenzoate)

The following tables summarize the key spectroscopic data points for the isomer Methyl 4-amino-3-iodobenzoate, sourced from public databases.^[1]

Table 1: ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	-

(Note: While a ^1H NMR spectrum is available from Sigma-Aldrich via PubChem, the specific peak assignments are not provided in the database.)[\[1\]](#)

Table 2: ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	-

(Note: A ^{13}C NMR spectrum is available via PubChem, but specific peak assignments are not provided.)[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Interpretation
Data not available	-

(Note: An ATR-IR spectrum is available from Aldrich via PubChem, but a peak table is not provided.)[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
277.06	Molecular Ion $[\text{M}]^+$ (Calculated)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified **Methyl 3-amino-4-iodobenzoate** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Transfer:** Filter the solution into a clean 5 mm NMR tube.
- **Acquisition:** Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Typical experiments include standard proton, carbon, and potentially 2D experiments like COSY and HSQC for more detailed structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **Methyl 3-amino-4-iodobenzoate** sample directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal surface.
- **Acquisition:** Collect the FTIR spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

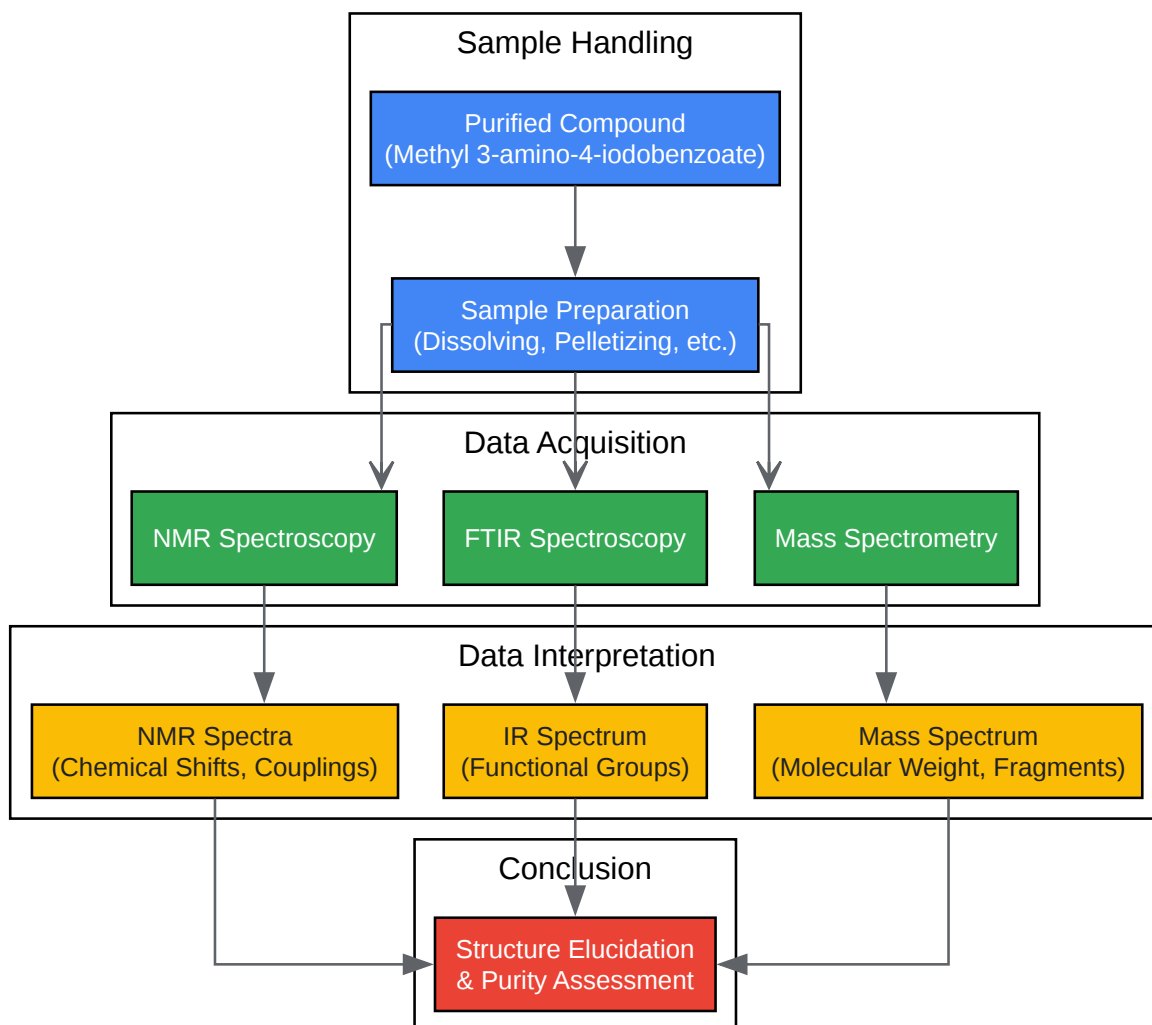
Methodology (Electron Ionization - EI):

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Introduction:** Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples or injection into a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

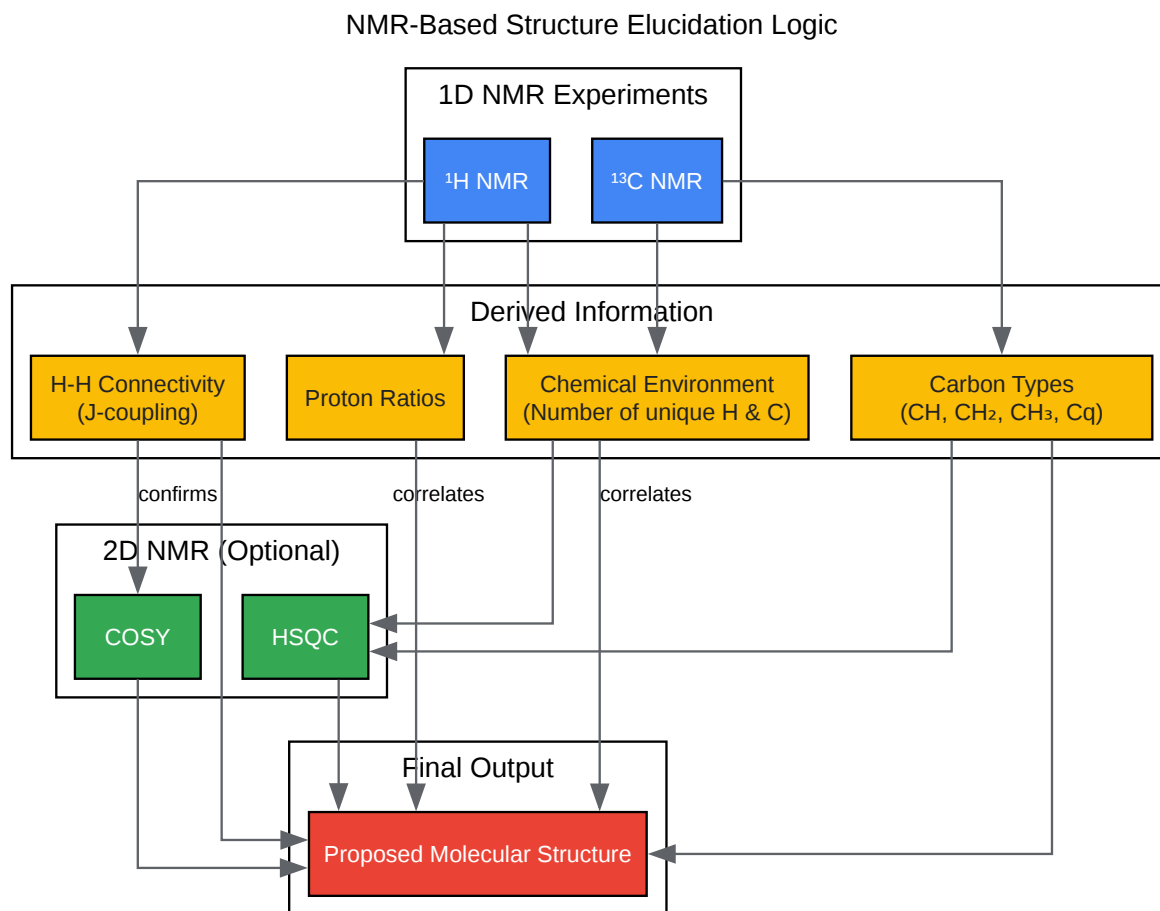
Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationships in NMR-based structure elucidation.

General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.



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Caption: NMR-Based Structure Elucidation Logic.

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References

- 1. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

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